molecular formula C18H27FN2O2 B2439420 Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate CAS No. 2019187-01-8

Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate

Cat. No.: B2439420
CAS No.: 2019187-01-8
M. Wt: 322.424
InChI Key: YXDHNTKODIUZCX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C18H27FN2O2. It is a powder at room temperature .


Synthesis Analysis

This compound is a precursor that can be used for the manufacture of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 .


Chemical Reactions Analysis

The compound is used in the synthesis of fentanyl, a potent synthetic opioid . The synthesis involves the use of specific precursor chemicals .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 322.424.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Tert-butyl-4-piperidine-1-carboxylates are synthesized through multi-step processes using various starting materials. For example, tert-butyl-4-hydroxypiperdine-1-carboxylate serves as a starting material in one method, showcasing the versatility of these compounds in synthetic chemistry (Kong et al., 2016).

  • Structural Analysis : Structural characterization of these compounds is often achieved through techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. Such analyses confirm their molecular structure and crystalline properties (Sanjeevarayappa et al., 2015).

  • Chemical Versatility : The tert-butyl-4-piperidine-1-carboxylate derivatives have been utilized as intermediates in synthesizing a wide range of biologically active compounds, highlighting their importance in medicinal chemistry (Zhao et al., 2017).

Applications in Drug Development

  • Role in Anticancer Drugs : These compounds serve as key intermediates in the synthesis of small molecule anticancer drugs. This underscores their significant role in the development of new therapeutic agents (Zhang et al., 2018).

  • Utility in Diverse Pharmacological Areas : The versatility of tert-butyl-4-piperidine-1-carboxylates extends to various pharmacological areas, including the development of drugs for depression, cerebral ischemia, and pain management (Zhang et al., 2018).

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-9-7-13(8-10-21)11-16(20)14-5-4-6-15(19)12-14/h4-6,12-13,16H,7-11,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDHNTKODIUZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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